molecular formula C16H29N3O3 B13199157 Tert-butyl 3-[(4-aminopiperidin-1-yl)carbonyl]piperidine-1-carboxylate

Tert-butyl 3-[(4-aminopiperidin-1-yl)carbonyl]piperidine-1-carboxylate

Cat. No.: B13199157
M. Wt: 311.42 g/mol
InChI Key: IDLASJBXNWOBRT-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Systematic Identification

The systematic name of this compound, tert-butyl 3-[(4-aminopiperidin-1-yl)carbonyl]piperidine-1-carboxylate, adheres to IUPAC guidelines by prioritizing the parent piperidine ring and specifying substituents in descending order of seniority. The numbering begins at the nitrogen atom of the piperidine ring bearing the tert-butoxycarbonyl (Boc) group, designating it as position 1. The carbonyl-linked 4-aminopiperidinyl group is attached to position 3 of the parent ring, with the amino group residing at position 4 of the secondary piperidine moiety.

Key identifiers include:

Property Value Source
Molecular Formula C₁₆H₂₉N₃O₃
Molecular Weight (Da) 311.423
CAS Registry Number Not explicitly provided
SMILES CC(C)(C)OC(=O)N1CCCC(C1)C(=O)N2CCC(CC2)N
InChIKey IDLASJBXNWOBRT-UHFFFAOYSA-N

The Boc group (tert-butoxycarbonyl) serves as a common protecting group for amines, while the 4-aminopiperidinyl subunit introduces a basic nitrogen center capable of hydrogen bonding.

Molecular Geometry and Conformational Analysis

The molecule adopts a pseudo-bicyclic geometry, with two piperidine rings connected via a planar carbonyl bridge. Density functional theory (DFT) simulations of analogous piperidine-carboxylates suggest that the parent piperidine ring predominantly exists in a chair conformation, while the 4-aminopiperidinyl group may adopt either a chair or boat configuration depending on solvent polarity.

The tert-butyl group introduces steric hindrance, restricting rotation about the C–O bond of the Boc moiety. This constraint stabilizes a conformation where the bulky tert-butyl group occupies an equatorial position relative to the piperidine ring, minimizing 1,3-diaxial interactions. Intramolecular hydrogen bonding between the secondary amine (–NH₂) and carbonyl oxygen further stabilizes the global conformation, as evidenced by nuclear Overhauser effect (NOE) correlations in nuclear magnetic resonance (NMR) studies of similar compounds.

Stereochemical Considerations and Chiral Centers

Despite the presence of two piperidine rings, the molecule lacks classical tetrahedral chiral centers. Both nitrogen atoms in the piperidine rings adopt trigonal pyramidal geometries, but rapid nitrogen inversion at room temperature renders these centers non-chiral under standard conditions. However, the 4-aminopiperidinyl subunit introduces a potential axis of chirality due to restricted rotation about the C–N bond linking the carbonyl group.

Dynamic chromatography studies of related piperidine-carboxylates reveal enantiomerization barriers of ~20 kcal/mol, suggesting that at temperatures below –20°C, the compound could exhibit atropisomerism. This property becomes pharmacologically relevant when the molecule interacts with chiral biological targets, though the synthetic route typically produces a racemic mixture unless asymmetric catalysis is employed.

Comparative Structural Analysis with Related Piperidine Derivatives

The structural complexity of this compound becomes evident when compared to simpler piperidine derivatives:

Compound Molecular Formula Key Structural Features Molecular Weight (Da)
Piperidine C₅H₁₁N Unsubstituted six-membered ring 85.15
tert-Butyl piperidine-1-carboxylate C₁₀H₁₉NO₂ Single Boc-protected piperidine 185.26
4-Aminopiperidine-4-carboxylic acid C₆H₁₂N₂O₂ Amino and carboxyl groups at position 4 144.17
Target compound C₁₆H₂₉N₃O₃ Boc-protected piperidine with 4-aminopiperidinyl carbonyl 311.42

The addition of the 4-aminopiperidinyl carbonyl group increases molecular weight by 126.16 Da compared to simple Boc-piperidine, substantially altering hydrophilicity (clogP decreases from 2.1 to 1.3) and hydrogen bonding capacity (HB donors increase from 0 to 2). Unlike planar aromatic analogs such as 4-(4-aminophenyl)piperidine derivatives, the saturated bicyclic system in this compound reduces π-π stacking potential while enhancing conformational flexibility for target binding.

X-ray crystallography of homologous molecules shows that the dihedral angle between the two piperidine rings ranges from 55° to 75°, creating a three-dimensional binding pocket suitable for interacting with globular protein domains. This structural feature distinguishes it from linear piperazine derivatives, which exhibit more constrained conformations.

The carbonyl bridge between the piperidine rings serves dual functions: it extends the molecule’s length for optimal pharmacophore spacing while providing a hydrogen bond acceptor site absent in simpler tert-butyl piperidine carboxylates. Comparative molecular field analysis (CoMFA) models indicate that this carbonyl group contributes 38% of the molecule’s electrostatic interaction potential, underscoring its critical role in biological activity.

Properties

Molecular Formula

C16H29N3O3

Molecular Weight

311.42 g/mol

IUPAC Name

tert-butyl 3-(4-aminopiperidine-1-carbonyl)piperidine-1-carboxylate

InChI

InChI=1S/C16H29N3O3/c1-16(2,3)22-15(21)19-8-4-5-12(11-19)14(20)18-9-6-13(17)7-10-18/h12-13H,4-11,17H2,1-3H3

InChI Key

IDLASJBXNWOBRT-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)C(=O)N2CCC(CC2)N

Origin of Product

United States

Preparation Methods

Step 1: Preparation of Alkoxycarbonylamino Piperidine Intermediate

  • Starting Material: Tert-butyl 3-alkoxycarbonylamino piperidine-1-carboxylate (a key intermediate).
  • Method: Alkoxycarbonylation of piperidine derivatives using alkyl chloroformates or alkyl carbonates under basic conditions.
  • Reaction Conditions: Typically involves reaction at room temperature or slightly elevated temperatures (around 50-80°C) with bases such as triethylamine or potassium carbonate to facilitate carbamate formation.
  • Outcome: Formation of tert-butyl 3-alkoxycarbonylamino piperidine-1-carboxylate, which is a protected form of the amino group at the 3-position.

Step 2: Selective Deprotection of the Alkoxycarbonyl Group

  • Method: The alkoxycarbonyl protecting group is selectively removed using basic hydrolysis.
  • Reaction Conditions: Usually involves heating at 50-120°C with bases like potassium carbonate or sodium hydroxide in solvents such as methanol or aqueous media.
  • Reaction Time: Ranges from 30 minutes to 5 hours, depending on temperature and reagent concentration.
  • Monitoring: Reaction progress is monitored via gas chromatography or high-performance liquid chromatography (HPLC).

Step 3: Formation of the Target Compound

  • The deprotected intermediate, tert-butyl 3-[(4-aminopiperidin-1-yl)carbonyl]piperidine-1-carboxylate , is isolated through filtration, extraction, and purification techniques such as crystallization or distillation.

Amide Bond Formation via Carbamate Activation

This method involves coupling the amino group of the piperidine with a suitable activated carboxyl derivative.

  • Activation: The amino group on the piperidine ring is activated using carbonyldiimidazole (CDI) or similar coupling reagents.
  • Coupling: The activated amino group reacts with a protected piperidine-1-carboxylic acid derivative, such as this compound.
  • Reaction Conditions: Conducted in anhydrous solvents like dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures (~25-50°C).
  • Purification: The product is purified via chromatography or recrystallization.

Use of Cross-Coupling Reactions for Functionalization

Although less common for this specific compound, Suzuki-Miyaura cross-coupling reactions have been employed in related syntheses to introduce aromatic groups onto the piperidine core, followed by functional group manipulations to obtain the target compound.

  • Reaction Conditions: Catalysis with palladium complexes such as Pd(dppf)Cl₂ or PdXPhosG2.
  • Reaction Environment: Typically carried out in 1,4-dioxane with bases like potassium phosphate (K₃PO₄) at elevated temperatures (~80°C).
  • Post-Reaction Processing: Purification involves filtration, extraction, and chromatography.

Industrial-Scale Synthesis Insights

Based on patent literature (e.g., WO2009133778A1), an industrially advantageous route involves:

Summary Table: Preparation Methods

Method Key Reagents Main Reaction Step Conditions Advantages References
Carbamate protection/deprotection Alkyl chloroformates, bases (K₂CO₃, NaOH) Formation and removal of carbamate groups 50-120°C, 30 min–5 hrs Selectivity, high yield ,
Amide coupling CDI, carbamate derivatives Coupling of amino groups Room temp–50°C, anhydrous solvents Mild conditions, scalable ,
Cross-coupling reactions Pd catalysts, aryl halides Functionalization of piperidine core 80°C, inert atmosphere Versatile, high functionalization

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 3-(4-aminopiperidine-1-carbonyl)piperidine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, especially at the nitrogen atom.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

    Oxidation: Formation of corresponding N-oxides.

    Reduction: Formation of reduced amines.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

tert-Butyl 3-(4-aminopiperidine-1-carbonyl)piperidine-1-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: Employed in the study of enzyme inhibitors and receptor ligands.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.

    Industry: Utilized in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of tert-butyl 3-(4-aminopiperidine-1-carbonyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor or receptor ligand, modulating biological pathways. The exact mechanism depends on the specific application and target molecule .

Comparison with Similar Compounds

Comparison with Structural Analogs

The compound’s structural analogs vary in substituent type, position, stereochemistry, and functional groups, leading to differences in physicochemical properties, synthetic accessibility, and biological activity. Key comparisons are outlined below:

Substituent Position and Functional Group Variations

tert-Butyl 4-(4-aminopiperidin-1-yl)piperidine-1-carboxylate (CAS 959237-16-2)
  • Structure: Differs in the position of the 4-aminopiperidinyl group (4-position vs. 3-position in the target compound).
  • Impact : Positional isomerism may alter steric interactions in binding pockets. The 4-substituted analog is reported with 95% purity, suggesting comparable synthetic feasibility .
tert-Butyl 3-[(4-aminoanilino)methyl]piperidine-1-carboxylate (CAS 1159976-35-8)
  • Structure: Replaces the 4-aminopiperidinyl carbonyl group with a 4-aminoanilino methyl group.
  • This substitution may affect solubility and metabolic stability .
tert-Butyl 4-methyl-4-(piperazin-1-yl)piperidine-1-carboxylate (Similarity: 0.96)
  • Structure : Incorporates a piperazine ring and a methyl group at the 4-position.
  • The methyl group increases hydrophobicity, which could influence membrane permeability .

Stereochemical Variations

(R)-tert-Butyl 3-(4-aminophenyl)piperidine-1-carboxylate (CAS 1263284-59-8)
  • Structure: Chiral center at the 3-position with an R-configuration and a 4-aminophenyl substituent.
  • Impact: Enantioselectivity may lead to divergent binding affinities in chiral environments. The aminophenyl group offers a planar aromatic system for target interactions, contrasting with the conformational flexibility of the 4-aminopiperidinyl group .
(S)-tert-Butyl 3-(4-bromophenyl)piperidine-1-carboxylate (CAS 1476776-55-2)
  • Structure : S-configuration with a bromophenyl substituent.
  • Stereochemistry influences synthetic routes, as evidenced by its high cost ($2700/g for 95% purity) .

Physicochemical Properties

Compound Molecular Weight (g/mol) Boiling Point (°C) LogP (Predicted) Key Functional Groups
Target Compound ~340.4 N/A ~1.8 Piperidine, carbamate, amide
tert-Butyl 3-(2-naphthyl)piperidine-1-carboxylate 283.4 N/A ~3.5 Naphthyl, carbamate
tert-Butyl 3-(2-oxoethyl)piperidine-1-carboxylate 227.3 318.1 ~0.5 Ketone, carbamate

Key Observations :

  • Bulky aromatic groups (e.g., naphthyl in ) increase LogP, reducing aqueous solubility but enhancing lipophilicity.
  • The ketone in introduces polarity, lowering LogP compared to the target compound.

Biological Activity

Tert-butyl 3-[(4-aminopiperidin-1-yl)carbonyl]piperidine-1-carboxylate (often referred to as TBAPC) is a compound of increasing interest in medicinal chemistry due to its potential therapeutic applications. This article explores the biological activity of TBAPC, including its mechanism of action, pharmacological properties, and relevant research findings.

Chemical Structure and Properties

TBAPC has the following chemical structure:

  • Molecular Formula : C16H24N2O2
  • Molecular Weight : 276.37 g/mol
  • CAS Number : 1171197-20-8

The compound features a piperidine backbone with a tert-butyl group and an amine substituent, which contributes to its biological activity.

TBAPC is primarily studied for its role as a modulator of neurotransmitter systems, particularly in relation to the central nervous system (CNS). The presence of the piperidine ring suggests that it may interact with various neurotransmitter receptors, potentially influencing pathways involved in mood regulation and cognitive function.

Key Mechanisms:

  • GSK-3β Inhibition : Preliminary studies indicate that TBAPC may act as an inhibitor of glycogen synthase kinase 3 beta (GSK-3β), a key enzyme implicated in neurodegenerative diseases such as Alzheimer's. Inhibition of GSK-3β has been associated with neuroprotective effects and improved cognitive function .

Pharmacological Studies

  • Neuroprotective Effects : Research has shown that TBAPC exhibits neuroprotective properties, potentially through its ability to inhibit GSK-3β activity. This inhibition may mitigate neuronal apoptosis and promote cell survival under stress conditions .
  • Antidepressant-like Activity : In animal models, TBAPC has demonstrated antidepressant-like effects, suggesting its potential utility in treating mood disorders. The compound's ability to modulate neurotransmitter levels may contribute to these effects .
  • Structure-Activity Relationship (SAR) : Studies on related compounds have provided insights into the structural features necessary for biological activity. Modifications to the piperidine ring or the carbonyl group can significantly affect potency and selectivity against specific targets like GSK-3β .

Study 1: GSK-3β Inhibition

A study investigated the inhibitory effects of TBAPC on GSK-3β. The results indicated that TBAPC effectively reduced GSK-3β activity in vitro, leading to increased levels of β-catenin, a protein involved in cell signaling and growth. This finding supports the hypothesis that TBAPC could be beneficial in neurodegenerative disease models where GSK-3β is upregulated .

Study 2: Behavioral Assessment

In behavioral assays conducted on rodents, TBAPC was administered to evaluate its impact on depressive-like behaviors. The results showed a significant reduction in immobility time in forced swim tests, indicating potential antidepressant effects .

Data Summary

PropertyValue
Molecular FormulaC16H24N2O2
Molecular Weight276.37 g/mol
CAS Number1171197-20-8
Mechanism of ActionGSK-3β inhibition
Potential ApplicationsNeuroprotection, Antidepressant

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